molecular formula C21H26N4O3 B2588528 N-(1-Cyanocyclohexyl)-2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-YL)-N-methylacetamide CAS No. 1240641-27-3

N-(1-Cyanocyclohexyl)-2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-YL)-N-methylacetamide

Cat. No. B2588528
CAS RN: 1240641-27-3
M. Wt: 382.464
InChI Key: GPLGGPZXJOJXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Cyanocyclohexyl)-2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-YL)-N-methylacetamide is a useful research compound. Its molecular formula is C21H26N4O3 and its molecular weight is 382.464. The purity is usually 95%.
BenchChem offers high-quality N-(1-Cyanocyclohexyl)-2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-YL)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-Cyanocyclohexyl)-2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-YL)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

NMDA Receptor and Cognitive Impairment

Research has shown that NMDA receptor antagonists like ketamine can induce cognitive impairments and exacerbate psychotic symptoms in individuals with schizophrenia. This suggests the role of NMDA receptor modulation in the pathophysiology of schizophrenia and cognitive processes, underscoring the importance of targeting this receptor in research related to neurodegenerative and psychiatric disorders (Malhotra et al., 1997).

Metabolism of Dietary Heterocyclic Amines

Studies on the metabolism of dietary heterocyclic amines have highlighted the role of specific enzymes in the bioactivation and detoxification of carcinogenic compounds, providing insight into mechanisms of carcinogenesis and potential therapeutic targets for preventing cancer. This research is essential for understanding how similar compounds are metabolized in humans and their potential risks (Boobis et al., 1994).

NMDA Antagonists and Ethanol Tolerance

The investigation of NMDA antagonists on ethanol tolerance has contributed to our understanding of the neurobiological mechanisms underlying substance use disorders and the development of tolerance, pointing to the NMDA receptor as a potential target for treating addiction (Khanna et al., 2002).

Antidepressant Effects of Ketamine

The discovery of the rapid antidepressant effects of ketamine in treatment-resistant depression has opened new avenues for the development of fast-acting antidepressants. This research underscores the therapeutic potential of modulating the glutamatergic system for treating mood disorders (Berman et al., 2000).

Toxicological Studies

Toxicological studies on compounds like imidacloprid have provided valuable information on the safety, toxicity, and environmental impact of chemicals, informing regulatory decisions and the development of safer chemical alternatives (Wu et al., 2001).

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-3-21(16-10-6-4-7-11-16)18(27)25(19(28)23-21)14-17(26)24(2)20(15-22)12-8-5-9-13-20/h4,6-7,10-11H,3,5,8-9,12-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLGGPZXJOJXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)CC(=O)N(C)C2(CCCCC2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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